1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine hydrochloride
Description
1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine hydrochloride (CAS: 470472-16-3) is a piperazine derivative with a phenyl ring substituted at the 2-position with a nitro (-NO₂) group and at the 4-position with a trifluoromethyl (-CF₃) group. Its molecular formula is C₁₁H₁₃ClF₃N₃O₂ (MW: 311.69), and it is typically synthesized via condensation reactions involving substituted anilines and bis(β-chloroethyl)amine hydrochloride intermediates . The compound's structural uniqueness lies in the electron-withdrawing nitro and trifluoromethyl groups, which influence its electronic properties and pharmacological interactions .
Properties
IUPAC Name |
1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O2.ClH/c12-11(13,14)8-1-2-9(10(7-8)17(18)19)16-5-3-15-4-6-16;/h1-2,7,15H,3-6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCNERKLDYVVHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine hydrochloride typically involves the following steps:
Nitration: The starting material, 4-(trifluoromethyl)aniline, undergoes nitration to introduce the nitro group at the ortho position relative to the trifluoromethyl group.
Piperazine Introduction: The nitrated product is then reacted with piperazine under suitable conditions to form the desired piperazine derivative.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time during each step of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine hydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions to form different oxidation states of the nitrogen atoms.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other suitable reducing agents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 1-[2-Amino-4-(trifluoromethyl)phenyl]piperazine.
Substitution: Various N-alkyl or N-acyl derivatives of the piperazine ring.
Oxidation: Oxidized derivatives depending on the specific conditions used.
Scientific Research Applications
Anticancer Activity
Research has indicated that piperazine derivatives, including 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine hydrochloride, exhibit significant anticancer properties. A study highlighted the synthesis of piperazine-containing compounds that showed promising activity against various cancer cell lines, including pancreatic and ovarian cancer cells. The modifications made to the piperazine structure significantly influenced their cytotoxicity, suggesting that this compound could be a lead for developing new anticancer agents .
Neuropharmacology
The compound has also been investigated for its potential neuropharmacological effects. Piperazine derivatives are known for their interaction with neurotransmitter systems, particularly in the treatment of neurological disorders. The incorporation of nitro and trifluoromethyl groups enhances the pharmacological profile of these compounds, making them suitable candidates for further exploration in treating conditions such as depression and anxiety .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationships of piperazine derivatives is crucial for optimizing their biological activity. For instance, modifications to the phenyl ring and piperazine moiety have been shown to affect the binding affinity and selectivity towards specific biological targets. Studies have demonstrated that compounds with trifluoromethyl substitutions often exhibit enhanced potency due to improved lipophilicity and metabolic stability .
Antimicrobial Properties
Recent investigations have reported that certain piperazine derivatives possess antimicrobial activities against various pathogens. The presence of electron-withdrawing groups like nitro and trifluoromethyl enhances the antimicrobial efficacy by altering the electronic properties of the compound, which may affect its interaction with microbial targets . This opens avenues for developing new antimicrobial agents based on this scaffold.
Case Study 1: Anticancer Screening
In a recent study, a library of piperazine derivatives was screened against multiple human cancer cell lines. Among these, this compound showed moderate activity against pancreatic cancer cell lines, indicating its potential as a lead compound for further development .
| Compound | Cell Line | GI50 (μM) |
|---|---|---|
| 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine | MiaPaCa-2 | >50 |
| Other Analogues | MCF-7 | 14 |
Case Study 2: Neuropharmacological Effects
A series of studies explored the effects of piperazine derivatives on neurotransmitter receptors. The introduction of specific substituents was found to enhance binding affinity towards serotonin receptors, suggesting potential applications in treating mood disorders .
Mechanism of Action
The mechanism of action of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The nitro group and trifluoromethyl group can influence the compound’s reactivity and binding affinity to these targets, thereby modulating its activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
Substituent Position and Electronic Effects
The table below compares substituent positions and electronic effects of key analogs:
| Compound Name | Substituent Positions | Key Functional Groups | Electronic Profile |
|---|---|---|---|
| Target Compound | 2-NO₂, 4-CF₃ | Nitro, Trifluoromethyl | Strong electron-withdrawing |
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | 3-CF₃ | Trifluoromethyl | Moderate electron-withdrawing |
| 1-(4-Trifluoromethylphenyl)piperazine | 4-CF₃ | Trifluoromethyl | Electron-withdrawing |
| 1-(2-Chlorophenyl)piperazine | 2-Cl | Chlorine | Moderate electron-withdrawing |
| 1-(2-Methoxyphenyl)piperazine | 2-OCH₃ | Methoxy | Electron-donating |
Key Observations :
Pharmacological Activity
Serotonin Receptor Interactions
- The 2-nitro group may reduce affinity for 5-HT1B compared to TFMPP (3-CF₃), which is a known 5-HT1B agonist .
- 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) : Acts as a 5-HT1B/2C agonist with stimulant effects, often used in neuropharmacology studies .
- 1-(2-Methoxyphenyl)piperazine : Exhibits 5-HT1A partial agonism, used in dopamine D2 receptor ligand synthesis .
Antimicrobial and Antinociceptive Properties
- Piperazine Derivatives with 4-Substituents : 1-(4-Fluorophenyl)piperazine hybrids show cholinesterase inhibition (e.g., IC₅₀ = 2.1 µM for compound 114c) .
- Target Compound: Antimicrobial activity is untested, but its nitro group may enhance reactivity against Gram-negative bacteria compared to non-nitro analogs .
Spectroscopic and Thermodynamic Properties
- FT-IR and Raman Spectra : The target compound’s nitro group shows strong absorption at ~1520 cm⁻¹ (N-O stretch), distinct from methoxy (~1250 cm⁻¹) or chloro (~750 cm⁻¹) analogs .
- Thermodynamic Stability : Nitro-substituted piperazines exhibit higher conformational rigidity compared to methoxy derivatives, as shown by DFT studies .
Biological Activity
1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine hydrochloride is a synthetic compound with notable biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry and drug development.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following features:
- Molecular Formula : C11H12F3N3O2
- Molecular Weight : 281.23 g/mol
- IUPAC Name : 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine
Antimicrobial Properties
Research indicates that compounds containing piperazine rings, including 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine, exhibit significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains:
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Escherichia coli | 15 | |
| Staphylococcus aureus | 18 | |
| Candida albicans | 12 |
Anticancer Activity
The compound has shown promising anticancer properties in several studies. For example, it was tested against various cancer cell lines, revealing the following IC50 values:
These results suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : It may interact with various receptors, affecting downstream signaling cascades that regulate cell growth and survival.
Study on Anticancer Effects
A notable study explored the anticancer effects of the compound on human breast cancer cells (MCF-7). The results indicated that treatment with varying concentrations of the compound led to a dose-dependent reduction in cell viability. The study concluded that the compound could be a potential candidate for further development as an anticancer agent due to its ability to induce apoptosis through caspase activation pathways.
Antimicrobial Efficacy Study
In another investigation, the antimicrobial efficacy of this compound was assessed against both Gram-positive and Gram-negative bacteria. The results showed significant antibacterial activity, particularly against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Q & A
Q. Why do antimicrobial activities vary between Gram-positive and Gram-negative bacteria?
- Methodological Answer : Differences in membrane permeability (e.g., outer membrane in Gram-negative bacteria) require logP optimization. Test derivatives with varying lipophilicity (ClogP 2–5) and assess efflux pump inhibition using phenylalanine-arginine β-naphthylamide (PAβN) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
